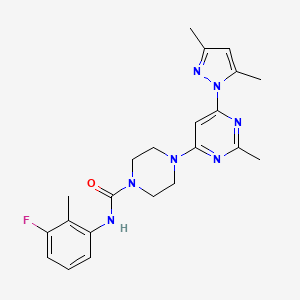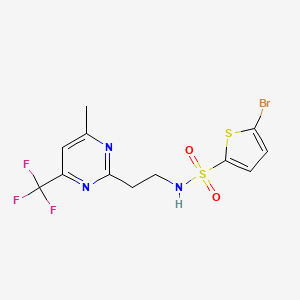
5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Degradation and Fate of Polyfluoroalkyl Chemicals
Research on polyfluoroalkyl chemicals, including substances related to 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide, explores their microbial and abiotic degradation. These studies are crucial for understanding the environmental fate and effects of these compounds, highlighting the transformation of precursors to persistent perfluoroalkyl acids (PFAAs), which have raised regulatory concerns due to their toxic profiles (Liu & Avendaño, 2013).
Sulfonamide Antibiotics and Therapeutics
Sulfonamide compounds, including derivatives of thiophene sulfonamide, have been extensively reviewed for their roles as bacteriostatic antibiotics and in various therapeutic applications beyond microbial infections. Their utility spans from treating bacterial infections to potential applications in cancer, glaucoma, inflammation, and Alzheimer’s disease treatments, underscoring the versatile pharmacological significance of sulfonamide derivatives (Gulcin & Taslimi, 2018).
Developmental Toxicity of Perfluoroalkyl Derivatives
Studies on perfluoroalkyl substances, such as PFOS and PFOA, reveal insights into the developmental toxicity of these compounds. Research into derivatives related to thiophene sulfonamide contributes to a broader understanding of the potential health risks associated with exposure to perfluoroalkyl chemicals, informing regulatory guidelines and public health policies (Lau, Butenhoff, & Rogers, 2004).
Synthesis and Applications of Thiophene Derivatives
Thiophene derivatives, including those containing sulfonamide groups, are highlighted for their significant bioactivities and applications in medicinal chemistry. Their roles in developing antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic uses, demonstrate the ongoing importance of thiophene derivatives in drug discovery and development (Xuan, 2020).
Thiophene Sulfonamides as Antibacterial Agents
Aryl sulfonamides bearing thiophene moieties have shown promising antibacterial activity against pathogenic microbes. This underscores the potential of thiophene or chromene moiety-containing aryl sulfonamides as vital candidates for developing new antimicrobial agents, emphasizing the need for further research to optimize these derivatives for pharmacological applications (Rathore et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-bromo-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3N3O2S2/c1-7-6-8(12(14,15)16)19-10(18-7)4-5-17-23(20,21)11-3-2-9(13)22-11/h2-3,6,17H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGZYUBQJHDXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC=C(S2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



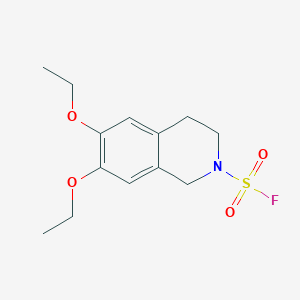

![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)
![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B2749813.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2749814.png)
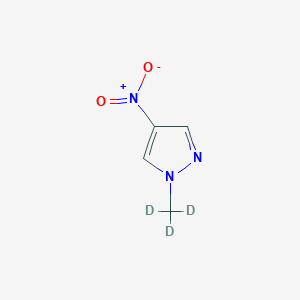

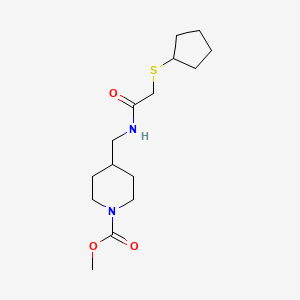

![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)
